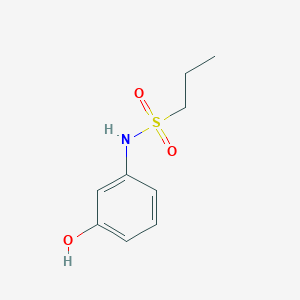

N-(3-hydroxyphenyl)propane-1-sulfonamide

Description

N-(3-Hydroxyphenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a propane-1-sulfonamide group attached to a 3-hydroxyphenyl ring.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-2-6-14(12,13)10-8-4-3-5-9(11)7-8/h3-5,7,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWXZUGNWJJKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxybenzene with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-hydroxybenzene+propane-1-sulfonyl chloride→N-(3-hydroxyphenyl)propane-1-sulfonamide

Industrial Production Methods

In an industrial setting, the production of N-(3-hydroxyphenyl)propane-1-sulfonamide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)propane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity The 3-hydroxyphenyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity, which may enhance interactions with polar enzyme active sites compared to the 3-CF₃-phenoxy group in ’s analog, which introduces lipophilicity and electron-withdrawing effects .

Functional Group Variations

- Sulfonamide vs. Amide : Sulfonamides (e.g., target compound) generally exhibit greater acidity (pKa ~10–11) and metabolic stability compared to amides (e.g., ’s propanamide), which are more prone to hydrolysis .

Synthetic Complexity

- Derivatives with diazepane or trifluoromethyl groups () require multi-step syntheses, as seen in ’s protocols (e.g., refluxing with CS₂/KOH or LiH-mediated coupling) . These steps often result in lower yields (e.g., 0.011–0.052 g in ) compared to simpler analogs .

Research Implications and Notes

- Pharmacological Potential: The hydroxyl and sulfonamide groups in the target compound make it a candidate for carbonic anhydrase inhibition or antimicrobial activity, though specific data are lacking in the provided evidence.

- Storage and Handling: Analogs like N-(3-amino-2-methylphenyl)propane-1-sulfonamide require long-term storage at controlled temperatures, as noted in .

Biological Activity

N-(3-hydroxyphenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Synthesis of N-(3-hydroxyphenyl)propane-1-sulfonamide

The synthesis of N-(3-hydroxyphenyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxyaniline with propane-1-sulfonyl chloride. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the product.

Anti-inflammatory Activity

N-(3-hydroxyphenyl)propane-1-sulfonamide has shown promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound exhibited an IC50 value indicating effective inhibition of NO production at concentrations as low as 5 µM.

Table 1: Inhibition of NO Production by N-(3-hydroxyphenyl)propane-1-sulfonamide

| Concentration (µM) | % Inhibition of NO Production |

|---|---|

| 1 | 25% |

| 5 | 55% |

| 10 | 75% |

The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) expression, which is crucial in the inflammatory response.

Anticancer Activity

Recent studies have indicated that N-(3-hydroxyphenyl)propane-1-sulfonamide may possess anticancer properties. In a series of cytotoxicity assays against various cancer cell lines, including A498 renal cancer cells, the compound demonstrated significant activity with an IC50 value of approximately 6 µM.

Table 2: Cytotoxic Activity of N-(3-hydroxyphenyl)propane-1-sulfonamide

| Cell Line | IC50 (µM) |

|---|---|

| A498 (Renal Cancer) | 6 |

| MCF-7 (Breast Cancer) | 8 |

| HCT-116 (Colon Cancer) | 7 |

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study conducted by researchers showed that N-(3-hydroxyphenyl)propane-1-sulfonamide significantly reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

- Cytotoxicity in Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.